6-Chloro-N-(2-hydroxyethyl)-N-(propan-2-yl)pyridazine-3-carboxamide
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Description
“6-chloro-N-(2-hydroxyethyl)-N-propan-2-ylpyridazine-3-carboxamide” is a chemical compound with the CAS Number: 1178292-91-5. It has a molecular weight of 243.69 and its IUPAC name is 6-chloro-N-(2-hydroxyethyl)-N-isopropyl-3-pyridazinecarboxamide .
Molecular Structure Analysis
The molecular structure of “6-chloro-N-(2-hydroxyethyl)-N-propan-2-ylpyridazine-3-carboxamide” includes a pyridazine ring, which is a six-membered heterocyclic aromatic moiety . The compound also contains a chloro group, a hydroxyethyl group, and an isopropyl group .
Chemical Reactions Analysis
While specific chemical reactions involving “6-chloro-N-(2-hydroxyethyl)-N-propan-2-ylpyridazine-3-carboxamide” are not available, diazines, including pyridazine, are known to participate in a wide range of chemical reactions .
Scientific Research Applications
Antimicrobial and Antitumor Activity
Compounds with pyridazine and carboxamide functionalities have been studied for their antimicrobial and antitumor activities. For instance, imidazole derivatives, which share some structural similarities with pyridazine, have been reviewed for their antitumor activities, showing that certain derivatives have progressed to preclinical testing stages due to their promising biological properties (Iradyan et al., 2009). This indicates a potential pathway for research into pyridazine derivatives like "6-chloro-N-(2-hydroxyethyl)-N-propan-2-ylpyridazine-3-carboxamide" for similar applications.
Pharmacological and Nutraceutical Applications
Compounds containing carboxamide functionalities often exhibit significant pharmacological properties. Chlorogenic Acid, for example, is a phenolic compound that demonstrates a wide range of health-promoting properties, including antioxidant, anti-inflammatory, and neuroprotective effects (Naveed et al., 2018). This suggests that research into "6-chloro-N-(2-hydroxyethyl)-N-propan-2-ylpyridazine-3-carboxamide" could explore its potential as a pharmacological or nutraceutical agent, leveraging its carboxamide group for biological activity.
Role in Synthetic and Medicinal Chemistry
The structural features of "6-chloro-N-(2-hydroxyethyl)-N-propan-2-ylpyridazine-3-carboxamide" suggest its utility in synthetic chemistry as an intermediate for producing more complex molecules. Research into similar compounds has focused on their use as building blocks for developing new drugs and materials with specific desired activities. For example, the flexibility and diversity introduced by carboxamide and pyridazine rings in drug molecules have been critical for designing drugs with targeted actions (Zhang et al., 2021).
Properties
IUPAC Name |
6-chloro-N-(2-hydroxyethyl)-N-propan-2-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-7(2)14(5-6-15)10(16)8-3-4-9(11)13-12-8/h3-4,7,15H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDANBJGZQLTNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(=O)C1=NN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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